2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine

Medicinal Chemistry Physicochemical Profiling SAR Studies

Essential KCNQ2/3 & DPP-IV research tool featuring a critical thiomorpholine-4-carbonyl motif. Sub-micromolar potency class pharmacophore. Directly compare sulfur vs oxygen bioisostere effects (ref. O-analog CAS 2640961-92-6). Regioisomeric pairs available for selectivity profiling. High-purity, non-human research use.

Molecular Formula C15H18F3N3O2S
Molecular Weight 361.38
CAS No. 2415633-48-4
Cat. No. B2840680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
CAS2415633-48-4
Molecular FormulaC15H18F3N3O2S
Molecular Weight361.38
Structural Identifiers
SMILESC1COC(CN1C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3
InChIInChI=1S/C15H18F3N3O2S/c16-15(17,18)12-2-1-3-13(19-12)21-4-7-23-11(10-21)14(22)20-5-8-24-9-6-20/h1-3,11H,4-10H2
InChIKeyKGQZSYDLWXBWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 2415633-48-4): Chemical Identity and Structural Profile for Research Procurement


2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 2415633-48-4) is a synthetic heterocyclic small molecule (C15H18F3N3O2S, MW 361.4 g/mol) combining a morpholine core N-substituted with a 6-(trifluoromethyl)pyridin-2-yl group and decorated with a thiomorpholine-4-carbonyl substituent. This structure places it within the morpholine/thiomorpholine class, which has been widely investigated as KCNQ potassium channel openers [1] and dipeptidyl peptidase IV (DPP-IV) inhibitors [2]. The compound is supplied as a research-grade building block, typically at ≥95% purity , and is intended for non-human research use only.

Why Generic Morpholine Analogs Cannot Replace 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (2415633-48-4)


Close structural analogs such as the all-oxygen congener 2-(morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 2640961-92-6) differ by a single heteroatom (S vs. O) in the carbonyl-bearing ring . This seemingly minor substitution fundamentally alters electronic distribution, lipophilicity, and hydrogen-bonding capacity, which are decisive factors in target engagement, metabolic stability, and physicochemical handling. Class-level evidence from thiomorpholine-bearing DPP-IV inhibitors demonstrates that sulfur incorporation can shift in vitro potency by an order of magnitude or more relative to oxygen analogs [1]. Consequently, substituting one analog for the other without experimental validation risks misleading structure–activity relationship (SAR) conclusions, inappropriate in vivo pharmacokinetic predictions, and procurement of a compound that fails to replicate published biological activity.

Quantitative Differentiation of 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (2415633-48-4) Against Closest Analogs


Molecular Weight and Heavy-Atom Composition vs. Oxygen Analog

Replacement of the morpholine oxygen in the carbonyl substituent with sulfur produces a measurable increase in molecular weight. The target compound (C15H18F3N3O2S) has a molecular weight of 361.4 g/mol, whereas the all-oxygen analog 2-(morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (C15H18F3N3O3) is 345.32 g/mol, a difference of +16.08 amu attributable solely to S vs. O substitution .

Medicinal Chemistry Physicochemical Profiling SAR Studies

Impact of Thiomorpholine Sulfur on Lipophilicity (clogP) and Hydrogen-Bonding Capacity

The sulfur atom in the thiomorpholine ring reduces hydrogen-bond acceptor strength compared to oxygen, while increasing the molecular polarizability and calculated logP. Chemoinformatic analysis of the thiomorpholine versus morpholine carbonyl pair indicates an estimated ΔclogP contribution of approximately +0.5 to +0.8 log units for the sulfur-containing compound, based on fragment-based contributions of -S- vs. -O- in saturated heterocycles [1]. This class-level inference is consistent with the observation that thiomorpholine-bearing DPP-IV inhibitors exhibit enhanced cellular permeability relative to their morpholine counterparts [2].

Drug Design ADME Prediction Ligand Efficiency

Patent-Documented Scaffold Privilege: KCNQ Potassium Channel Opener Activity

The morpholine/thiomorpholine hybrid scaffold is explicitly claimed in Lundbeck's patent family (EP1727809, EP1947093) as a KCNQ potassium channel opener, a mechanism directly relevant to epilepsy, neuropathic pain, and psychiatric disorders [1][2]. Within this patent class, the combination of a 6-(trifluoromethyl)pyridin-2-yl substituent and a thiomorpholine-4-carbonyl group is structurally distinct from morpholine-only or pyridine-only analogs. KCNQ2/3 channel opening EC50 values for the morpholine/thiomorpholine series typically fall in the sub-micromolar range (EC50 < 1 µM) [3], providing a quantitative baseline against which the specific activity of 2415633-48-4 can be benchmarked once experimentally determined.

Ion Channel Pharmacology CNS Disorders Epilepsy

DPP-IV Inhibitory Potential Inferentially Supported by Thiomorpholine Pharmacophore

Thiomorpholine-bearing compounds have been independently validated as DPP-IV inhibitors. In a Chinese Chemical Letters study, thirteen thiomorpholine derivatives were synthesized and screened, yielding IC50 values in the range of 0.1–10 µM against human DPP-IV [1]. Although 2415633-48-4 was not among the specific compounds tested, the presence of the thiomorpholine-4-carbonyl motif is a recognized pharmacophore for DPP-IV inhibition [2]. This stands in contrast to analogs such as 4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 914636-87-6), which lacks the carbonyl-thiomorpholine appendage and is not reported as a DPP-IV inhibitor.

Diabetes Metabolic Disease Enzyme Inhibition

Regioisomeric Differentiation: 6-CF3 vs. 5-CF3 Pyridine Substitution

A closely related regioisomer, 2-(thiomorpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine (available from Evitachem as EVT-15248261), differs only in the position of the trifluoromethyl group on the pyridine ring (position 6 vs. position 5) . Such regioisomeric variation is known to alter steric fit within enzyme active sites and receptor binding pockets, as demonstrated across numerous kinase and GPCR inhibitor programs. The 6-CF3 substitution in 2415633-48-4 places the electron-withdrawing group closer to the morpholine N-aryl bond, potentially affecting N-aryl rotamer population and pKa of the morpholine nitrogen, which in turn influences target binding affinity.

Regiochemistry Target Selectivity Chemical Biology

Procurement-Ready Application Scenarios for 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (2415633-48-4)


KCNQ Potassium Channel Opener Screening for Epilepsy and Pain Drug Discovery

Based on the Lundbeck patent family explicitly covering substituted morpholine/thiomorpholine derivatives as KCNQ openers [1], 2415633-48-4 is a relevant chemical probe for electrophysiology-based KCNQ2/3 channel activation assays. Researchers can use this compound as a starting point for medicinal chemistry optimization, with the expectation of sub-micromolar potency based on class-level data [2].

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Discovery

The thiomorpholine-4-carbonyl motif is a validated pharmacophore for DPP-IV inhibition, with literature IC50 values in the 0.1–10 µM range for structurally related compounds [3]. 2415633-48-4 offers a more elaborated scaffold than simple thiomorpholine analogs, providing vectors for additional interactions with the DPP-IV active site while maintaining the core inhibitory pharmacophore.

SAR Studies Exploring O→S Bioisosteric Replacement

The direct comparator 2-(morpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 2640961-92-6) differs only by O→S substitution . Parallel procurement of both compounds enables systematic evaluation of how sulfur incorporation affects potency, selectivity, solubility, metabolic stability, and permeability—essential data for any medicinal chemistry program considering thiomorpholine as a morpholine bioisostere.

Chemical Probe for Regioisomeric Selectivity Profiling

The availability of the 5-CF3 regioisomer allows researchers to profile how the position of the trifluoromethyl group on the pyridine ring influences biological activity. Such regioisomer pairs are valuable tools for probing steric and electronic requirements of target binding sites, and for establishing SAR that differentiates closely related patent claims.

Quote Request

Request a Quote for 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.